molecular formula C25H22N2O3 B4898325 2-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide

2-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide

Cat. No. B4898325
M. Wt: 398.5 g/mol
InChI Key: RPTKKHLWMMVIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide, also referred to as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. This drug has been found to be effective in preclinical studies and is currently undergoing clinical trials to determine its safety and efficacy in human patients.

Mechanism of Action

The mechanism of action of EMA401 involves its ability to block the function of the angiotensin II type 2 receptor. This receptor is involved in the regulation of pain signaling pathways in the spinal cord and brain. By blocking this receptor, EMA401 reduces the transmission of pain signals and thereby reduces pain.
Biochemical and Physiological Effects
EMA401 has been found to have several biochemical and physiological effects in preclinical studies. These effects include the reduction of pain-related behaviors, the inhibition of inflammatory cytokine production, and the modulation of glial cell activity in the spinal cord.

Advantages and Limitations for Lab Experiments

EMA401 has several advantages for use in lab experiments, including its high potency and selectivity for the angiotensin II type 2 receptor. However, one limitation of this drug is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on EMA401. One potential area of study is the use of this drug in combination with other pain medications to enhance its efficacy. Another area of research is the development of new formulations of EMA401 that improve its solubility and bioavailability. Additionally, further studies are needed to determine the long-term safety and efficacy of this drug in human patients.

Synthesis Methods

The synthesis of EMA401 involves several steps, including the reaction of 4-ethoxyaniline with 3-methoxybenzaldehyde to form the intermediate 4-ethoxy-N-(3-methoxybenzyl)aniline. This intermediate is then reacted with 4-chloroquinoline-3-carboxylic acid to form the final product, EMA401.

Scientific Research Applications

EMA401 has been extensively studied in preclinical models of chronic pain, including neuropathic pain and osteoarthritis pain. In these studies, EMA401 has been found to effectively reduce pain without causing significant side effects. The drug works by blocking the function of a protein called the angiotensin II type 2 receptor, which is involved in pain signaling.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-3-30-19-13-11-17(12-14-19)24-16-22(21-9-4-5-10-23(21)27-24)25(28)26-18-7-6-8-20(15-18)29-2/h4-16H,3H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTKKHLWMMVIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.